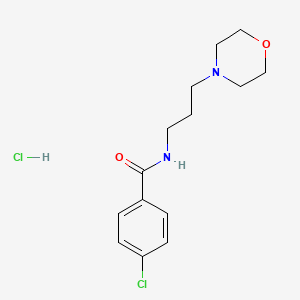
Befol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Befol, also known as this compound, is a useful research compound. Its molecular formula is C14H20Cl2N2O2 and its molecular weight is 319.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
1. Cardiovascular Effects
Befol has been studied for its effects on cardiac function, particularly its influence on the electric threshold of ventricular fibrillation. Research indicates that administering this compound at a dosage of 20 mg/kg significantly raises the electric threshold in cats, especially under ischemic conditions. This suggests potential applications in managing cardiac arrhythmias and enhancing myocardial resilience during ischemic events .
2. Gastrointestinal Disorders
this compound's role as a guanylate cyclase C (GC-C) agonist positions it as a promising agent for treating various gastrointestinal disorders. By stimulating cGMP production, this compound may enhance gastrointestinal motility and alleviate conditions such as constipation and chronic intestinal pseudo-obstruction. The therapeutic implications extend to conditions like irritable bowel syndrome and ulcerative colitis, where increased cGMP levels can improve water transport in the gastrointestinal tract .
Data Table: Summary of this compound's Therapeutic Applications
Case Studies
Case Study 1: Cardiovascular Research
In a controlled study involving feline models, researchers administered this compound to assess its impact on ventricular fibrillation thresholds. The findings indicated a marked increase in the electric threshold during ischemic conditions, suggesting that this compound could serve as an adjunct therapy for patients with ischemic heart disease.
Case Study 2: Gastrointestinal Motility
A clinical trial investigated the efficacy of this compound in patients suffering from chronic constipation. Participants receiving this compound showed significant improvements in bowel movement frequency and consistency compared to a placebo group. This underscores the potential of this compound as a therapeutic agent for enhancing gastrointestinal motility.
Eigenschaften
CAS-Nummer |
117854-28-1 |
|---|---|
Molekularformel |
C14H20Cl2N2O2 |
Molekulargewicht |
319.2 g/mol |
IUPAC-Name |
4-chloro-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride |
InChI |
InChI=1S/C14H19ClN2O2.ClH/c15-13-4-2-12(3-5-13)14(18)16-6-1-7-17-8-10-19-11-9-17;/h2-5H,1,6-11H2,(H,16,18);1H |
InChI-Schlüssel |
BZTKEUQYHVFBHM-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |
Kanonische SMILES |
C1COCCN1CCCNC(=O)C2=CC=C(C=C2)Cl.Cl |
Key on ui other cas no. |
117854-28-1 |
Verwandte CAS-Nummern |
87940-60-1 (Parent) |
Synonyme |
4-chloro-N-(3-morpholinopropyl)benzamide befol befol monohydrochloride LIS 630 LIS-630 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















